molecular formula C20H23BrN4O4 B11614999 N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide

Cat. No.: B11614999
M. Wt: 463.3 g/mol
InChI Key: UGICUZRFPBHBJF-UHFFFAOYSA-N
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Description

N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a bromobenzoyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves a multi-step processThe final step involves the coupling of the furan moiety to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the bromobenzoyl group can yield benzyl derivatives .

Scientific Research Applications

N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the bromobenzoyl and furan groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-chlorophenyl)ethanediamide
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • Indole derivatives

Uniqueness

N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of a piperazine ring, a bromobenzoyl group, and a furan moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H23BrN4O4

Molecular Weight

463.3 g/mol

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C20H23BrN4O4/c21-16-5-3-15(4-6-16)20(28)25-11-9-24(10-12-25)8-7-22-18(26)19(27)23-14-17-2-1-13-29-17/h1-6,13H,7-12,14H2,(H,22,26)(H,23,27)

InChI Key

UGICUZRFPBHBJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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